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Compound of Interest

Compound Name: (S)-8-Bromochroman-4-amine

CAS No.: 1213648-96-4

Cat. No.: B3176935

Get Quote

The chroman ring system, a fusion of a benzene ring and a dihydropyran ring, is a privileged

scaffold in medicinal chemistry.[1][2] This core structure is found in a variety of natural

products, such as flavonoids, and has been the basis for the development of numerous

synthetic compounds with a wide array of pharmacological activities.[1][3][4] The therapeutic

potential of chroman derivatives is highly dependent on the nature and position of substituents

on the bicyclic framework.[5]

(S)-8-Bromochroman-4-amine features a bromine atom at the 8-position and an amine group

at the 4-position of the chroman core. The presence of an electron-withdrawing bromine atom

on the aromatic ring and a primary amine on the dihydropyran ring suggests the potential for

specific interactions with biological targets.[5] Based on the known pharmacology of related

chroman-4-one and chroman amine analogs, two primary hypothetical mechanisms of action

are proposed for (S)-8-Bromochroman-4-amine: inhibition of Sirtuin 2 (SIRT2) and inhibition

of Monoamine Oxidase (MAO).

Primary Hypothetical Mechanism: Selective
Inhibition of Sirtuin 2 (SIRT2)
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A significant body of research has identified chroman-4-one derivatives, the structural

precursors to chroman-4-amines, as potent and selective inhibitors of SIRT2.[5][6][7] SIRT2 is

a member of the sirtuin family of class III histone deacetylases (HDACs) that require NAD+ as

a cofactor.[5] This enzyme is primarily localized in the cytoplasm and plays a crucial role in

various cellular processes, including cell cycle regulation, microtubule dynamics, and

neuroprotection.[5][7] The inhibition of SIRT2 has emerged as a promising therapeutic strategy

for neurodegenerative diseases, such as Parkinson's disease, and for certain cancers.[5]

Molecular Interaction and Causality
The proposed mechanism involves the binding of (S)-8-Bromochroman-4-amine to the active

site of the SIRT2 enzyme. Structure-activity relationship (SAR) studies on related chroman-4-

one inhibitors have revealed that electron-withdrawing substituents at the 6- and 8-positions

are favorable for high potency.[5] The bromine atom at the 8-position of (S)-8-Bromochroman-
4-amine would therefore be expected to contribute positively to its inhibitory activity.

The amine group at the 4-position could form key hydrogen bonds with amino acid residues in

the SIRT2 active site, further enhancing binding affinity and selectivity over other sirtuin

isoforms like SIRT1 and SIRT3.[5] The chroman ring system itself would likely engage in

hydrophobic and π-stacking interactions within the binding pocket.

Downstream Signaling Pathway
By inhibiting SIRT2, (S)-8-Bromochroman-4-amine would prevent the deacetylation of key

SIRT2 substrates. A primary substrate of SIRT2 is α-tubulin.[7] The hyperacetylation of α-

tubulin, resulting from SIRT2 inhibition, can lead to the stabilization of microtubules. This has

significant implications for cancer therapy, as it can disrupt microtubule dynamics and inhibit

tumor growth.[5][7] In the context of neurodegenerative diseases, SIRT2 inhibition has been

shown to be protective in models of Parkinson's disease.[5]
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Caption: Hypothetical SIRT2 inhibition pathway of (S)-8-Bromochroman-4-amine.

Hypothetical Inhibitory Activity Data
The following table presents hypothetical in vitro inhibitory activity data for (S)-8-
Bromochroman-4-amine against human SIRT1, SIRT2, and SIRT3, based on published data

for structurally similar compounds.[5]

Compound
SIRT1 IC₅₀
(µM)

SIRT2 IC₅₀
(µM)

SIRT3 IC₅₀
(µM)

Selectivity
(SIRT1/SIRT
2)

Selectivity
(SIRT3/SIRT
2)

(S)-8-

Bromochrom

an-4-amine

(Hypothetical)

>100 2.5 >100 >40-fold >40-fold

6,8-dibromo-

2-

pentylchroma

n-4-one

(Reference)

[5]

>200 1.5 >200 >133-fold >133-fold
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Secondary Hypothetical Mechanism: Monoamine
Oxidase (MAO) Inhibition
Chiral chroman amine analogues have been investigated as inhibitors of monoamine oxidases

(MAO-A and MAO-B).[8] These enzymes are responsible for the degradation of monoamine

neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO is a

well-established therapeutic strategy for depression and neurodegenerative disorders like

Parkinson's disease.[8] Given that the subject compound is a chroman amine, MAO inhibition

represents another plausible mechanism of action.

Molecular Interaction and Downstream Effects
(S)-8-Bromochroman-4-amine could potentially bind to the active site of either MAO-A or

MAO-B, or both. The amine moiety would be critical for this interaction, potentially forming

interactions with the flavin cofactor within the enzyme's active site. The stereochemistry at the

4-position could influence the selectivity for MAO-A versus MAO-B.

By inhibiting MAO, (S)-8-Bromochroman-4-amine would increase the synaptic concentrations

of monoamine neurotransmitters, leading to enhanced neurotransmission. This could result in

antidepressant effects and symptomatic relief in Parkinson's disease.
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Caption: Hypothetical MAO inhibition pathway of (S)-8-Bromochroman-4-amine.

Experimental Protocols for Mechanism Validation
To validate the proposed mechanisms of action, a series of in vitro and cell-based assays

would be required.
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Protocol 1: In Vitro SIRT2 Inhibition Assay (Fluorogenic)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀)

of (S)-8-Bromochroman-4-amine against recombinant human SIRT2.

Materials:

Recombinant human SIRT2 enzyme

Fluorogenic SIRT2 substrate (e.g., Fluor-de-Lys-SIRT2 substrate)

NAD+

Developer solution (e.g., containing trypsin)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)[6]

(S)-8-Bromochroman-4-amine dissolved in DMSO

96-well black, flat-bottom microplates

Fluorescence microplate reader

Procedure:

Compound Preparation: Prepare a serial dilution of (S)-8-Bromochroman-4-amine in

DMSO. Further dilute these solutions in the assay buffer to achieve the desired final

concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g.,

<1%).[6]

Enzyme Reaction: In each well of the 96-well plate, add the assay buffer, the fluorogenic

substrate, and NAD+.[6]

Initiate Reaction: Add the SIRT2 enzyme to all wells except the negative control. Add the test

compound at various concentrations to the appropriate wells.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from

light.
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Develop Signal: Stop the reaction and develop the fluorescent signal by adding the

developer solution. Incubate for an additional period (e.g., 30 minutes) at 37°C.

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader

(e.g., excitation at 360 nm, emission at 460 nm).

Data Analysis: Calculate the percent inhibition for each compound concentration relative to

the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: In Vitro MAO Inhibition Assay
This protocol can be adapted to measure the inhibition of both MAO-A and MAO-B.

Materials:

Recombinant human MAO-A or MAO-B

Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

(S)-8-Bromochroman-4-amine dissolved in DMSO

96-well UV-transparent microplates

Spectrophotometric microplate reader

Procedure:

Compound and Enzyme Preparation: Pre-incubate the MAO enzyme with various

concentrations of (S)-8-Bromochroman-4-amine in the assay buffer at 37°C.

Initiate Reaction: Add the substrate to each well to start the reaction.

Measurement: Monitor the change in absorbance over time at a specific wavelength

corresponding to the product of the enzymatic reaction.

Data Analysis: Calculate the initial reaction velocities for each concentration of the inhibitor.

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the
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inhibitor concentration.

Conclusion and Future Directions
While the precise mechanism of action of (S)-8-Bromochroman-4-amine remains to be

empirically determined, the existing literature on chroman derivatives provides a strong

foundation for hypothesizing its potential as a selective SIRT2 inhibitor or a monoamine

oxidase inhibitor. Its structural features, particularly the 8-bromo and 4-amino substitutions, are

consistent with the structure-activity relationships of known inhibitors for these targets.

Future research should focus on validating these hypotheses through rigorous in vitro

enzymatic assays, cell-based functional assays, and eventually, in vivo studies. Elucidating the

definitive mechanism of action will be crucial for understanding the therapeutic potential of this

compound and for guiding the development of novel drugs based on the privileged chroman

scaffold.
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drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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